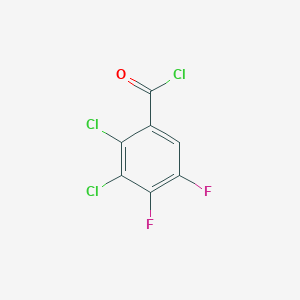
2,3-dichloro-4-p-tolylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-4-p-tolylpyridine is a chemical compound with the molecular formula C12H9Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a 4-methylphenyl group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-p-tolylpyridine typically involves the reaction of 2,3-dichloropyridine with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction conditions are generally mild, making this method efficient and widely used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dichloro-4-p-tolylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-4-p-tolylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-dichloro-4-p-tolylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloropyridine: Lacks the 4-methylphenyl group, making it less complex.
4-(4-Methylphenyl)pyridine: Lacks the chlorine atoms, affecting its reactivity.
2,3-Dichloro-4-methylpyridine: Similar structure but different substitution pattern.
Uniqueness
2,3-dichloro-4-p-tolylpyridine is unique due to the combination of chlorine atoms and the 4-methylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
917969-24-5 |
|---|---|
Molekularformel |
C12H9Cl2N |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
2,3-dichloro-4-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H9Cl2N/c1-8-2-4-9(5-3-8)10-6-7-15-12(14)11(10)13/h2-7H,1H3 |
InChI-Schlüssel |
LXVWCMGHNYBIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(1,1-dimethylethoxycarbonyl)methyl]-malonate](/img/structure/B8639231.png)
![[1-(4-Amino-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8639236.png)


![N'-[1,1-dichloropropan-2-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B8639251.png)



![2-Methyl-5-[(3-nitropyridin-4-yl)oxy]pyridine](/img/structure/B8639280.png)


![2-[4-(Benzyloxy)-2,3-difluorophenyl]-5-bromopyrimidine](/img/structure/B8639292.png)
